5-Bromo-2-cloro-8-fluoroquinolina

Descripción general

Descripción

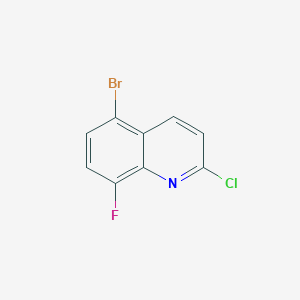

5-Bromo-2-chloro-8-fluoroquinoline is a chemical compound with the molecular formula C9H4BrClFN . It is a solid substance .

Molecular Structure Analysis

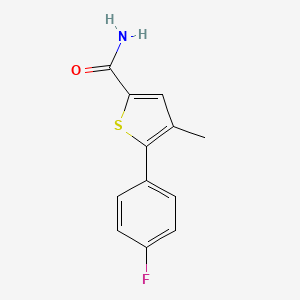

The molecular structure of 5-Bromo-2-chloro-8-fluoroquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted with bromine, chlorine, and fluorine atoms .Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-2-chloro-8-fluoroquinoline is 260.49 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the sources I found .Aplicaciones Científicas De Investigación

Investigación Farmacéutica: Agentes Antibacterianos

5-Bromo-2-cloro-8-fluoroquinolina es un compuesto que se puede utilizar en el desarrollo de nuevos agentes antibacterianos. La presencia de átomos de halógeno, particularmente flúor, se sabe que mejora las propiedades antibacterianas de las quinolinas . Los investigadores pueden sintetizar varios derivados sustituyendo diferentes grupos funcionales en el núcleo de quinolina, lo que puede conducir al descubrimiento de nuevos antibióticos con mayor eficacia contra cepas bacterianas resistentes.

Ciencia de Materiales: Componentes de Cristales Líquidos

La rigidez estructural y la geometría plana de this compound la convierten en un candidato potencial para la síntesis de materiales de cristal líquido . Estos materiales son cruciales para las tecnologías de visualización, y la naturaleza halogenada del compuesto podría mejorar la estabilidad térmica y las propiedades electro-ópticas de los cristales líquidos resultantes.

Química Agrícola: Plaguicidas

En agricultura, this compound se puede explorar para su uso en formulaciones de plaguicidas. Los átomos de halógeno del compuesto pueden contribuir a la creación de plaguicidas más potentes y selectivos que son efectivos a concentraciones más bajas, reduciendo el impacto ambiental .

Inhibición Enzimática: Desarrollo de Medicamentos

Este compuesto puede servir como punto de partida para el diseño de inhibidores enzimáticos. Al dirigirse a enzimas específicas que son esenciales para la supervivencia de los patógenos, los investigadores pueden desarrollar medicamentos que son altamente selectivos y menos propensos a causar efectos secundarios . Esta aplicación es particularmente relevante en el desarrollo de tratamientos para enfermedades donde los medicamentos actuales están perdiendo eficacia debido a la resistencia.

Síntesis Orgánica: Bloques de Construcción

This compound es un bloque de construcción versátil en la síntesis orgánica. Puede sufrir varias reacciones químicas, incluidas reacciones de acoplamiento cruzado, para producir moléculas orgánicas complejas . Esto lo hace valioso para sintetizar una amplia gama de compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.

Química Analítica: Sondas Fluorescentes

Debido a sus propiedades fluorescentes, este compuesto se puede utilizar para crear sondas fluorescentes para la imagen biológica . Estas sondas pueden ayudar a visualizar los procesos celulares en tiempo real, proporcionando información sobre los mecanismos fundamentales de la vida y la enfermedad.

Safety and Hazards

Direcciones Futuras

Fluorinated quinolines, including 5-Bromo-2-chloro-8-fluoroquinoline, are of interest in various fields. They have found applications in medicine due to their biological activity, in agriculture, and as components for liquid crystals. Research is ongoing to develop novel methods of synthesis, study the reactivity of fluorinated quinolines, and explore their potential practical applications .

Mecanismo De Acción

Target of Action

It is known that quinolines, the family of compounds to which 5-bromo-2-chloro-8-fluoroquinoline belongs, are often inhibitors of various enzymes . These enzymes play crucial roles in numerous biological processes, including antibacterial, antineoplastic, and antiviral activities .

Mode of Action

Quinolines often interact with their targets by binding to the active sites of enzymes, thereby inhibiting their function . The presence of halogen atoms (bromine, chlorine, and fluorine) in 5-Bromo-2-chloro-8-fluoroquinoline may enhance its binding affinity and selectivity towards its targets.

Result of Action

As a member of the quinoline family, it is likely to exhibit antibacterial, antineoplastic, and antiviral activities .

Análisis Bioquímico

Biochemical Properties

5-Bromo-2-chloro-8-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby affecting cellular processes. The interactions between 5-Bromo-2-chloro-8-fluoroquinoline and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of 5-Bromo-2-chloro-8-fluoroquinoline on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromo-2-chloro-8-fluoroquinoline can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 5-Bromo-2-chloro-8-fluoroquinoline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their respective reactions, leading to a cascade of downstream effects. Furthermore, 5-Bromo-2-chloro-8-fluoroquinoline can interact with DNA and RNA, causing changes in gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

The temporal effects of 5-Bromo-2-chloro-8-fluoroquinoline in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. In vitro studies have shown that 5-Bromo-2-chloro-8-fluoroquinoline remains stable under controlled conditions, but it may degrade when exposed to light or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 5-Bromo-2-chloro-8-fluoroquinoline vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as reducing tumor growth or inhibiting viral replication. At high doses, 5-Bromo-2-chloro-8-fluoroquinoline can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant harm .

Metabolic Pathways

5-Bromo-2-chloro-8-fluoroquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, which convert it into more water-soluble metabolites for excretion. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of 5-Bromo-2-chloro-8-fluoroquinoline .

Transport and Distribution

The transport and distribution of 5-Bromo-2-chloro-8-fluoroquinoline within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cells, 5-Bromo-2-chloro-8-fluoroquinoline can bind to specific transporters or binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can determine its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 5-Bromo-2-chloro-8-fluoroquinoline plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 5-Bromo-2-chloro-8-fluoroquinoline may accumulate in the nucleus, where it can interact with DNA and RNA, or in the mitochondria, affecting cellular energy production. The subcellular localization of this compound can influence its overall biological effects .

Propiedades

IUPAC Name |

5-bromo-2-chloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRNGQQMOINZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101296362 | |

| Record name | 5-Bromo-2-chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215767-73-9 | |

| Record name | 5-Bromo-2-chloro-8-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215767-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1442381.png)